8-Iodopyrazolo[1,5-d][1,2,4]triazinone is a heterocyclic compound characterized by its unique pyrazolo and triazinone frameworks. It is classified under the broader category of pyrazolo derivatives, which are known for their diverse biological activities. The compound is identified by its Chemical Abstracts Service number 56976-88-6 and has a molecular formula of with a molecular weight of approximately 136.11 g/mol .
The synthesis of 8-Iodopyrazolo[1,5-d][1,2,4]triazinone typically involves several methods that leverage the reactivity of pyrazole and triazine moieties. Common synthetic routes include:
Technical details regarding these methods often include specific conditions such as temperature, solvent choice, and reaction times, which are crucial for optimizing yields and purity .
The molecular structure of 8-Iodopyrazolo[1,5-d][1,2,4]triazinone features:
O=c1[nH]ncc2ccnn12, which can be utilized for computational modeling and further chemical analysis .| Property | Value |
|---|---|
| Molecular Formula | C₅H₄N₄O |
| Molecular Weight | 136.11146 g/mol |
| IUPAC Name | 6H,7H-pyrazolo[1,5-d][1,2,4]triazin-7-one |
| InChI | InChI=1S/C5H4N4O/c10-5-8-6-3-4-1-2-7-9(4)5/h1-3H,(H,8,10) |
8-Iodopyrazolo[1,5-d][1,2,4]triazinone undergoes various chemical reactions that are significant for its application in medicinal chemistry:
The technical details of these reactions often involve specific reagents and conditions that facilitate successful transformations while minimizing side reactions .
The mechanism of action for compounds like 8-Iodopyrazolo[1,5-d][1,2,4]triazinone typically involves:
Data from studies indicate that such compounds can exhibit significant biological activities including anti-inflammatory and anticancer properties due to their ability to modulate enzyme activity or receptor signaling pathways .
The physical and chemical properties of 8-Iodopyrazolo[1,5-d][1,2,4]triazinone include:
Relevant data on density and melting point remain unspecified but are critical for practical applications in synthesis and formulation development .
The scientific applications of 8-Iodopyrazolo[1,5-d][1,2,4]triazinone are diverse:
Research continues to explore the full potential of this compound in various scientific fields as new synthetic methods and biological evaluations emerge .
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3